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molecular formula C6H10O3 B089513 2-Hydroxyhexanedial CAS No. 141-31-1

2-Hydroxyhexanedial

Cat. No. B089513
M. Wt: 130.14 g/mol
InChI Key: WWMIMRADNBGDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06007845

Procedure details

2-Hydroxyadipaldehyde (Aldrich) was reacted with amino terminated PEG to form the Schiff base which was hydrogenated with NaBH4 to form the corresponding amine. The di-PEG derivative was reacted with lactide or caprolactone in the presence of stannous octoate to form the PLA or PCL-PEG2 diblock copolymer.
[Compound]
Name
lactide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.CCCCC(C([O-])=[O:17])CC.CCCCC(C([O-])=O)CC.[Sn+2]>>[OH:17][CH:2]([CH2:3][CH2:4][CH2:5][CH:6]=[O:7])[CH:1]=[O:8] |f:1.2.3|

Inputs

Step One
Name
lactide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCO1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form the PLA or PCL-PEG2 diblock copolymer

Outcomes

Product
Name
Type
Smiles
OC(C=O)CCCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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